2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
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Overview
Description
2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at position 2, a pyridin-2-yl group at position 4, and a carboxylic acid group at position 5. This compound is of significant interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-yl boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridin-2-yl and pyrimidine core but differ in other substituents, leading to variations in their biological activities.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds have a fused pyridine-pyrimidine ring system and exhibit different pharmacological properties.
Pyrimidino[4,5-d][1,3]oxazine Derivatives: These compounds contain an additional oxazine ring and are studied for their unique biological activities.
Uniqueness
2-Cyclopropyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11N3O2 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-cyclopropyl-4-pyridin-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2/c17-13(18)9-7-15-12(8-4-5-8)16-11(9)10-3-1-2-6-14-10/h1-3,6-8H,4-5H2,(H,17,18) |
InChI Key |
LZTJMQIJVMKCBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)C3=CC=CC=N3)C(=O)O |
Origin of Product |
United States |
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